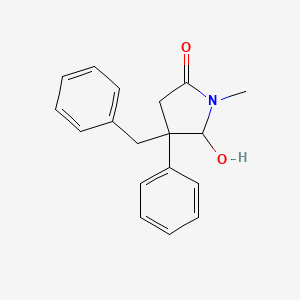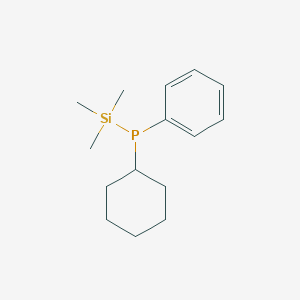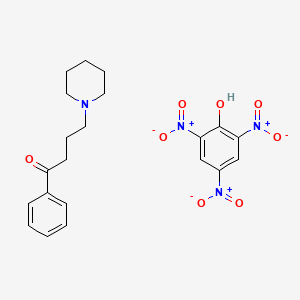
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate typically involves the reaction of 3-cyano-2-ethoxy-6-methylpyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
化学反应分析
Types of Reactions
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
作用机制
The mechanism by which Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, binding to active sites and modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-cyano-2-ethoxy-6-methylpyridine: A closely related compound with similar structural features.
Methyl 6-methylpyridine-3-carboxylate: Another pyridine derivative with comparable chemical properties.
Uniqueness
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate is unique due to the presence of both the cyano and ethoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
属性
CAS 编号 |
59225-12-6 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-4-16-10-9(6-12)8(11(14)15-3)5-7(2)13-10/h5H,4H2,1-3H3 |
InChI 键 |
CTMDWMVXIJWRGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=CC(=C1C#N)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)

![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)










